N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique structure, which incorporates various functional groups and a heterocyclic framework. The compound's molecular formula is , and it has a molecular weight of approximately 439.6 g/mol. This compound is classified under thioxopyrimidines, which are known for their diverse biological activities.
The synthesis of N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step reactions that incorporate various reagents and conditions.
Technical details regarding specific reaction pathways or yields are often documented in chemical literature but may not be universally available for all compounds.
The molecular structure of N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can be analyzed using various techniques:
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N
SZJUSHGWODKKKZ-UHFFFAOYSA-N
The structure features a methoxy group attached to a phenyl ring, a tetrahydrothieno-pyrimidine moiety, and an acetamide group. The presence of sulfur in the thioamide linkage contributes to its reactivity and potential biological activity.
N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo several chemical reactions due to its functional groups:
These reactions highlight the compound's versatility and potential applications in drug development.
Further research is necessary to elucidate the exact mechanisms relevant to this compound.
Currently available data on the physical and chemical properties of N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide includes:
Specific properties such as melting point and boiling point are not readily available but can be determined through experimental methods.
N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has potential applications in various scientific fields:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.: 82-71-3